molecular formula C21H24N4O2S B2773786 (E)-1-methyl-2-((4-(styrylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole CAS No. 1173362-31-6

(E)-1-methyl-2-((4-(styrylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole

Katalognummer: B2773786
CAS-Nummer: 1173362-31-6
Molekulargewicht: 396.51
InChI-Schlüssel: USFJIZOWEQFGGF-LFIBNONCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1-methyl-2-((4-(styrylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is a complex organic compound with a unique structure that combines a benzimidazole core with a styrylsulfonyl piperazine moiety

Eigenschaften

IUPAC Name

1-methyl-2-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-23-20-10-6-5-9-19(20)22-21(23)17-24-12-14-25(15-13-24)28(26,27)16-11-18-7-3-2-4-8-18/h2-11,16H,12-15,17H2,1H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFJIZOWEQFGGF-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-methyl-2-((4-(styrylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. This is often achieved through the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid. The styrylsulfonyl piperazine moiety is then introduced via a nucleophilic substitution reaction, where the piperazine ring is functionalized with a styrylsulfonyl group under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Advanced techniques such as continuous flow synthesis could be employed to enhance scalability and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-1-methyl-2-((4-(styrylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The benzimidazole core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzimidazole derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (E)-1-methyl-2-((4-(styrylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

Medically, (E)-1-methyl-2-((4-(styrylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is studied for its potential anti-cancer and anti-inflammatory properties. Its interactions with specific enzymes and receptors are of particular interest in the development of targeted therapies.

Industry

In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of (E)-1-methyl-2-((4-(styrylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The styrylsulfonyl group is believed to play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The benzimidazole core may also contribute to the compound’s overall binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzimidazole derivatives: These compounds share the benzimidazole core but differ in their substituents, leading to variations in their chemical and biological properties.

    Piperazine derivatives: Compounds with a piperazine ring and various functional groups, which may exhibit similar pharmacological activities.

    Styrylsulfonyl compounds: These compounds contain the styrylsulfonyl group and are studied for their potential biological activities.

Uniqueness

(E)-1-methyl-2-((4-(styrylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is unique due to its combination of a benzimidazole core with a styrylsulfonyl piperazine moiety. This structural arrangement imparts distinct chemical properties and biological activities, making it a valuable compound for research and development in various fields.

Biologische Aktivität

(E)-1-methyl-2-((4-(styrylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications, particularly in cancer treatment and neurological disorders.

Synthesis

The synthesis of (E)-1-methyl-2-((4-(styrylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole typically involves multi-step reactions. The process is characterized by the formation of the benzimidazole core and subsequent modifications to introduce the piperazine and styrylsulfonyl groups. Key steps include:

  • Formation of the Benzimidazole Core : This is achieved through condensation reactions involving o-phenylenediamine and appropriate carbonyl compounds.
  • Introduction of the Piperazine Moiety : Piperazine derivatives are synthesized via nucleophilic substitution reactions.
  • Addition of the Styrylsulfonyl Group : This step often involves sulfonylation reactions where styrene derivatives react with sulfonyl chlorides.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including (E)-1-methyl-2-((4-(styrylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole. The compound has shown promising results in inhibiting various cancer cell lines, with mechanisms potentially involving:

  • Inhibition of DNA Topoisomerases : Similar compounds have been identified as inhibitors of human topoisomerase I (Hu Topo I), which plays a crucial role in DNA replication and transcription .
  • Cell Cycle Arrest : Studies indicate that certain benzimidazole derivatives can induce G2/M phase arrest in cancer cells, suggesting a mechanism that disrupts normal cell cycle progression .

Neurological Implications

The compound's structure suggests potential activity as a modulator of GABA-A receptors, which are critical in neurotransmission and are implicated in various neurological disorders. Positive allosteric modulation at specific receptor interfaces could provide therapeutic avenues for conditions such as anxiety and depression .

Case Study 1: Anticancer Evaluation

A comprehensive evaluation was conducted on a series of benzimidazole derivatives, including (E)-1-methyl-2-((4-(styrylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole. The study involved screening against a panel of 60 human cancer cell lines at the National Cancer Institute (NCI). Notably, compounds exhibiting low GI50 values demonstrated significant cytotoxicity, with some analogs comparable to established chemotherapeutics like camptothecin .

Case Study 2: GABA-A Receptor Modulation

Another study focused on the interaction of benzimidazole derivatives with GABA-A receptors. Compounds were evaluated for their ability to enhance receptor activity, with findings indicating that certain structural modifications led to improved binding affinity and selectivity for specific receptor subtypes. This suggests potential applications in developing anxiolytic or sedative agents .

Comparative Analysis

Compound Target Activity Mechanism Reference
(E)-1-methyl-2-((4-(styrylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazoleAnticancerInhibition of Hu Topo I
Other benzimidazole derivativesGABA-A modulationAllosteric modulation
CamptothecinAnticancerTopoisomerase inhibition

Q & A

Q. What are the key synthetic pathways for (E)-1-methyl-2-((4-(styrylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole, and what challenges arise during its multi-step synthesis?

The synthesis typically involves:

  • Step 1 : Formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with carbonyl-containing reagents under acidic conditions .
  • Step 2 : Introduction of the piperazine moiety through nucleophilic substitution or coupling reactions, often using sulfonyl chlorides to functionalize the piperazine ring .
  • Step 3 : Styrylsulfonyl group incorporation via Heck coupling or sulfonylation reactions, requiring precise control of stereochemistry (E/Z selectivity) . Challenges : Low yields in sulfonylation steps, purification difficulties due to by-products, and maintaining stereochemical integrity during styryl group addition.

Q. How is the structural integrity of (E)-1-methyl-2-((4-(styrylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole confirmed post-synthesis?

  • NMR Spectroscopy : ¹H/¹³C NMR verifies proton environments and carbon frameworks, particularly distinguishing between E/Z isomers via coupling constants in the styryl group .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and detects impurities .
  • X-ray Crystallography : Resolves stereochemical ambiguities and validates spatial arrangement of the styrylsulfonyl-piperazine-benzimidazole scaffold .

Q. What biological targets are commonly associated with benzimidazole derivatives like this compound, and what assays are used for initial screening?

  • Targets : Kinases, G-protein-coupled receptors (GPCRs), and microbial enzymes (e.g., bacterial topoisomerases) due to the sulfonyl-piperazine group’s affinity for ATP-binding pockets .
  • Assays :
  • Enzyme Inhibition: Fluorescence-based kinase assays (e.g., ADP-Glo™) .
  • Antimicrobial Activity: Broth microdilution for MIC determination against Gram-positive/negative strains .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity in the synthesis of this compound?

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) for sulfonylation to enhance reactivity .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd(OAc)₂) for stereoselective styryl group addition .
  • Purification : Gradient column chromatography (silica/alumina) with CH₂Cl₂:MeOH mixtures to isolate isomers .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?

  • Comparative SAR Analysis : Systematically vary substituents (e.g., styryl vs. thiophene sulfonyl) and correlate with activity using multivariate regression .
  • Crystallographic Studies : Resolve conflicting binding hypotheses by comparing ligand-receptor co-crystal structures .
  • Kinetic Profiling : Measure on/off rates (e.g., surface plasmon resonance) to distinguish steric vs. electronic effects .

Q. What computational approaches predict the binding mode and pharmacokinetic properties of this compound?

  • Molecular Docking : Tools like AutoDock Vina simulate interactions with kinase domains (e.g., EGFR), prioritizing poses with low RMSD values .
  • ADMET Prediction : Software such as SwissADME forecasts solubility (LogP), CYP450 inhibition, and blood-brain barrier permeability .

Q. How can researchers evaluate the impact of the styrylsulfonyl group on biological activity compared to other sulfonyl derivatives?

  • Isosteric Replacement : Synthesize analogs with thiophene- or phenylsulfonyl groups and compare IC₅₀ values in enzyme assays .
  • Electrostatic Potential Mapping : DFT calculations reveal differences in charge distribution affecting target binding .

Q. What in vitro assays are critical for validating mechanistic hypotheses for this compound’s antitumor or antimicrobial activity?

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining to quantify cell death pathways .
  • Resistance Profiling : Checkerboard synergy assays with standard antibiotics (e.g., ciprofloxacin) to assess combinatorial effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.